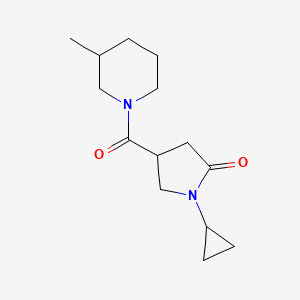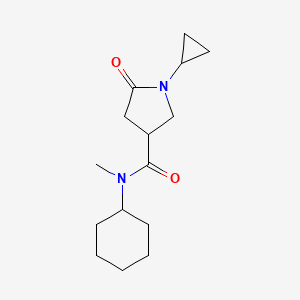
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter in the central nervous system that plays a crucial role in regulating neuronal excitability. The inhibition of GABA transaminase leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Mécanisme D'action
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can lead to a variety of biochemical and physiological effects. These effects include increased neuronal inhibition, reduced neuronal excitability, and decreased neurotransmitter release. N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system. However, one limitation of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may limit its therapeutic potential in some applications.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the use of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential therapeutic applications of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide in a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine with ethyl 2-oxocyclohexanecarboxylate, followed by reaction with cyclopropylmethylamine and subsequent hydrolysis. Alternatively, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a one-pot reaction of cyclohexylamine, cyclopropylmethylamine, and ethyl 2-oxocyclohexanecarboxylate.
Applications De Recherche Scientifique
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16(12-5-3-2-4-6-12)15(19)11-9-14(18)17(10-11)13-7-8-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMNWQVNNPJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

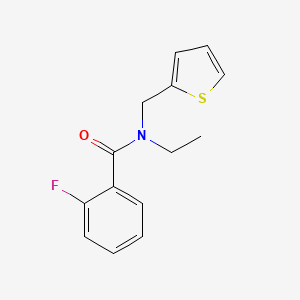
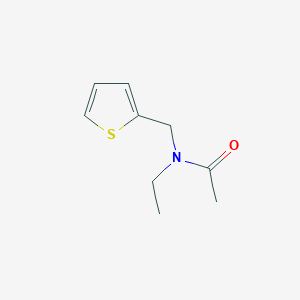
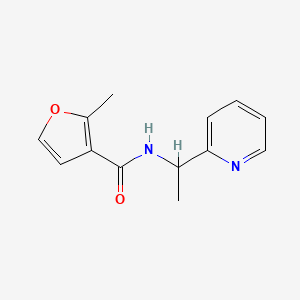
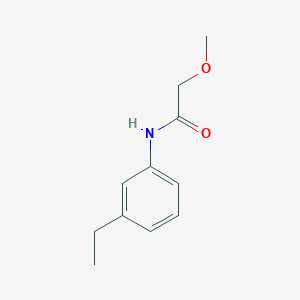
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
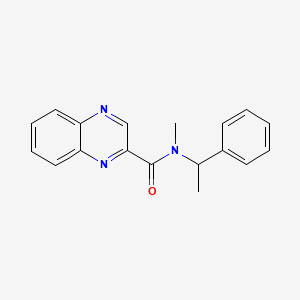
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

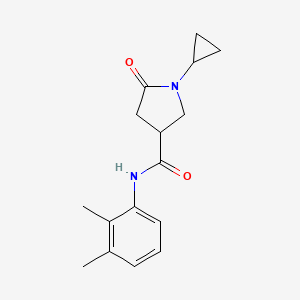
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)
